molecular formula C11H15O5P B1366544 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester CAS No. 78022-19-2

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester

Cat. No.: B1366544
CAS No.: 78022-19-2
M. Wt: 258.21 g/mol
InChI Key: IGTOJTIOIGZJBM-UHFFFAOYSA-N
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Description

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester is a phosphorus-containing compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a dimethoxy-phosphorylmethyl group attached to a benzoic acid methyl ester moiety, which imparts distinct reactivity and functionality.

Scientific Research Applications

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds and polymers.

    Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biological phosphorus metabolism.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets involving phosphorus.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals due to its unique reactivity and stability.

Future Directions

The future directions in the study of phosphorus-containing compounds could involve exploring their potential applications in various fields such as fuel cells, flame retardants, and the biomedical field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester typically involves the reaction of 4-(hydroxymethyl)benzoic acid methyl ester with dimethyl phosphite under suitable conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent oxidation. The reaction proceeds via the formation of a phosphonate ester intermediate, which is subsequently converted to the desired product through a series of purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dimethoxy-phosphorylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include phosphonic acids, reduced alcohol derivatives, and various substituted phosphonate esters, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester exerts its effects is primarily through its ability to interact with various molecular targets. The dimethoxy-phosphorylmethyl group can form strong bonds with metal ions, proteins, and other biomolecules, influencing their function and activity. This interaction is often mediated through the formation of coordination complexes or covalent bonds, depending on the specific target and conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)-benzoic acid methyl ester
  • Dimethyl phosphite
  • 4-(Dimethoxy-phosphorylmethyl)-benzyl alcohol

Uniqueness

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester is unique due to the presence of both a benzoic acid methyl ester moiety and a dimethoxy-phosphorylmethyl group This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and the ability to form stable coordination complexes

Properties

IUPAC Name

methyl 4-(dimethoxyphosphorylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O5P/c1-14-11(12)10-6-4-9(5-7-10)8-17(13,15-2)16-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTOJTIOIGZJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445132
Record name methyl 4-[(dimethoxyphosphoryl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78022-19-2
Record name methyl 4-[(dimethoxyphosphoryl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 4-(bromomethyl) benzoate (compound 47) (11.2 g, 49 mmol) was dissolved in 25 mL trimethyl phosphite and refluxed under N2 for 5 hrs. Excess trimethyl phosphite was removed by co-distillation with toluene to give crude 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester (compound 48).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 4-(bromomethyl)benzoate (compound 47) (11.2 g, 49 mmol) was dissolved in 25 mL trimethyl phosphite and refluxed under N2 for 5 hrs. Excess trimethyl phosphite was removed by co-distillation with toluene to give crude 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester (compound 48).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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